Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate

Description

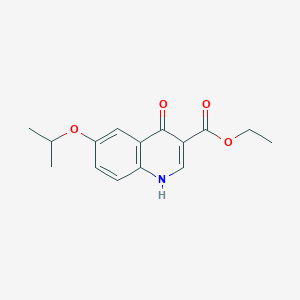

Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate (CAS: 692764-09-3) is a substituted quinoline derivative characterized by a 1,4-dihydro-4-oxoquinoline core. Its molecular formula is C₁₅H₁₇NO₄, with a molecular weight of 275.30 g/mol. The compound features an ethyl ester group at position 3, an isopropoxy substituent at position 6, and a ketone oxygen at position 4 of the quinoline ring (Fig. 1) . This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and antimalarial properties, as observed in related quinoline derivatives . Its electronic absorption spectrum in dimethyl sulfoxide (DMSO) has been computationally modeled, showing alignment with experimental UV/Vis data, which aids in understanding its photophysical behavior .

Properties

IUPAC Name |

ethyl 4-oxo-6-propan-2-yloxy-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-4-19-15(18)12-8-16-13-6-5-10(20-9(2)3)7-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVBMQCWQDVMNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201167461 | |

| Record name | Ethyl 1,4-dihydro-6-(1-methylethoxy)-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692764-09-3 | |

| Record name | Ethyl 1,4-dihydro-6-(1-methylethoxy)-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692764-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,4-dihydro-6-(1-methylethoxy)-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives, followed by cyclization and esterification steps .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the dihydroquinoline moiety to a quinoline structure.

Reduction: Reduction reactions can modify the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Insights :

- Positional Effects : The 6-isopropoxy group in the target compound confers steric bulk and electron-donating properties compared to smaller substituents like methoxy (C7) or halogens (C6/C8). This may enhance membrane permeability or target binding in antimicrobial applications .

- Trifluoromethyl Groups: Compounds like Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate exhibit enhanced antiplasmodial activity due to increased lipophilicity and metabolic stability .

Antimicrobial Activity

- FtsZ Inhibition: this compound shares mechanistic similarities with benzofuroquinolinium derivatives (e.g., compounds 1–5 in ), which inhibit bacterial cell division by disrupting FtsZ polymerization. However, its isopropoxy group may reduce cytotoxicity compared to brominated analogues .

- Synergy with Antibiotics: Unlike some fluoroquinolones (e.g., moxifloxacin derivatives ), the target compound’s activity in restoring methicillin efficacy against resistant strains remains unstudied but is plausible given structural parallels .

Antimalarial Activity

- Potency vs. The isopropoxy group in the target compound may similarly enhance Plasmodium falciparum inhibition, though metabolic stability requires verification .

Anticancer Potential

- Quinoline derivatives with methyl or trifluoromethyl groups (e.g., Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) show anti-proliferative effects via topoisomerase inhibition . The target compound’s hypotoxic profile (predicted via cytotoxicity studies in ) suggests lower off-target effects compared to brominated analogues .

Physicochemical and Spectral Properties

- Electronic Absorption: The target compound’s absorption spectrum in DMSO aligns with computational models (DFTB+/ZINDO methods), showing a broad peak at ~350 nm due to π→π* transitions. This is red-shifted compared to fluoro derivatives (e.g., Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, ~320 nm), reflecting the electron-donating isopropoxy group’s influence .

- Solubility : The isopropoxy substituent likely enhances lipid solubility over methoxy or hydroxyl analogues, improving bioavailability .

Biological Activity

Overview

Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate is a synthetic compound belonging to the quinolone family, characterized by its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 275.30 g/mol . This compound has garnered interest for its potential therapeutic effects, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves cyclization reactions of ethyl acetoacetate with aniline derivatives, followed by esterification . The synthetic routes are optimized for high yield and purity, making it suitable for further biological evaluations.

Antimicrobial Properties

Research indicates that quinolone derivatives exhibit significant antimicrobial activity. This compound has been studied for its efficacy against various pathogens. For instance, studies have shown that certain related compounds demonstrate activity against fungi and bacteria .

Anticancer Activity

In vitro studies have suggested that quinolone derivatives can inhibit tumor growth. This compound's mechanism may involve the inhibition of specific enzymes or interference with cellular processes crucial for cancer cell survival. Further research is needed to elucidate its exact pathways and targets .

Case Studies

- Antifungal Activity : A study evaluated the antifungal properties of several quinolone derivatives, including this compound, against pathogenic fungi such as Rhizoctonia bataticola and Fusarium oxysporum. The results showed moderate to good antifungal activity, indicating potential for agricultural applications .

- Insect Growth Regulation : The compound was also assessed for its insect growth regulatory activity. It exhibited significant effects on the growth of Spodoptera litura, suggesting its potential as a biopesticide .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the inhibition of key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate | Structure | Antimicrobial |

| Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate | Structure | Anticancer |

This compound is unique due to its isopropoxy group which influences its solubility and reactivity compared to other quinolone derivatives .

Future Directions

Further studies are warranted to explore the full spectrum of biological activities associated with this compound. This includes:

- In vivo studies to confirm efficacy in living organisms.

- Mechanistic studies to better understand how this compound interacts with biological systems.

Q & A

What are the standard synthetic routes for Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically begins with a Gould-Jacobs cyclization reaction, where aniline derivatives react with diethyl ethoxymethylenemalonate under reflux conditions. The 6-isopropoxy substituent is introduced via nucleophilic displacement of a halogen (e.g., fluoro or chloro) at the C-6 position using isopropanol in the presence of a base like potassium carbonate. For example, in analogous compounds (e.g., 7-chloro-6-fluoro derivatives), yields are optimized by controlling reaction temperature (80–100°C) and solvent polarity (DMF or DMSO) . Post-synthetic purification often involves column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .

What analytical techniques are critical for verifying the structural integrity and purity of this compound?

Level: Basic

Methodological Answer:

- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is standard. Purity ≥95% is typical for research-grade material .

- Structural Confirmation:

- NMR: and NMR confirm substituent positions (e.g., isopropoxy methyl groups at δ ~1.3 ppm for ; carbonyl carbons at δ ~165–175 ppm for ) .

- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass (e.g., calculated [M+H] for : 328.1184) .

- X-ray Crystallography: Resolves stereochemical ambiguities in solid-state structures .

How do C-6 substituents (e.g., isopropoxy vs. fluoro) modulate the antibacterial activity of 4-oxoquinoline-3-carboxylate derivatives?

Level: Advanced

Methodological Answer:

Structure-activity relationship (SAR) studies show that C-6 substituents influence bacterial DNA gyrase inhibition. For example:

- Fluoro groups (e.g., in 6-fluoro derivatives) enhance Gram-negative activity by improving membrane permeability and target binding .

- Bulkier groups like isopropoxy may reduce activity against some strains (e.g., E. coli) due to steric hindrance but improve pharmacokinetic properties (e.g., plasma stability) .

- Comparative MIC assays using S. aureus and P. aeruginosa under CLSI guidelines are recommended to evaluate substituent effects .

What computational strategies are employed to predict the reactivity and binding modes of this compound?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C-7 position in similar quinolones is often reactive due to high LUMO density .

- Molecular Docking: Used to simulate interactions with bacterial DNA gyrase (PDB: 1KZN). The carboxylate group at C-3 typically chelates Mg in the enzyme active site, while the C-6 substituent influences hydrophobic pocket occupancy .

- MD Simulations: Assess binding stability over 100 ns trajectories using AMBER or GROMACS .

How can researchers resolve contradictions in reported biological activities of structurally similar 4-oxoquinoline derivatives?

Level: Advanced

Methodological Answer:

Discrepancies often arise from:

- Assay Variability: Differences in bacterial strains, inoculum size, or growth media (e.g., Mueller-Hinton vs. CAMHB) .

- Substituent Positional Isomerism: For example, 6-isopropoxy vs. 8-isopropoxy derivatives may exhibit divergent activities due to spatial orientation .

- Solution: Standardize protocols using CLSI guidelines and validate results with orthogonal assays (e.g., time-kill kinetics alongside MIC determinations) .

What safety protocols are essential when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis .

How does the introduction of a C-6 isopropoxy group affect the compound’s photostability compared to halogenated analogs?

Level: Advanced

Methodological Answer:

- Halogenated Derivatives (e.g., 6-fluoro): Exhibit UV-induced degradation via radical pathways, leading to loss of antibacterial activity .

- Isopropoxy Group: The electron-donating nature of the alkoxy group reduces photosensitivity. Accelerated stability testing (ICH Q1B guidelines) under UV light (320–400 nm) shows <5% degradation over 48 hours vs. ~20% for fluoro analogs .

- Analytical Monitoring: Track degradation by HPLC-MS and identify photoproducts (e.g., quinone imines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.